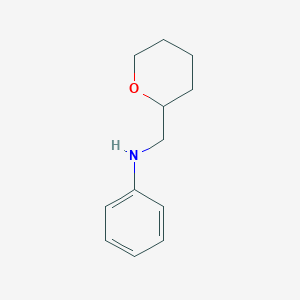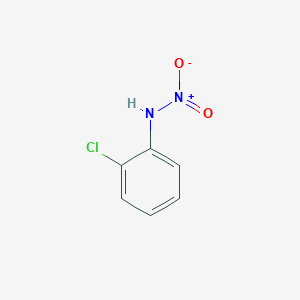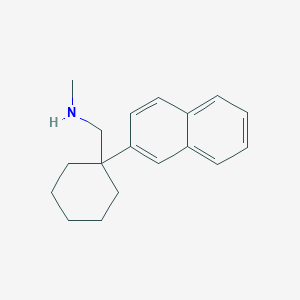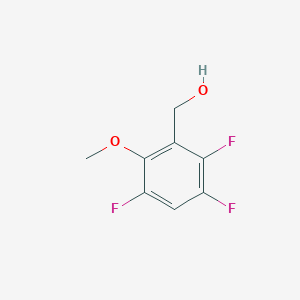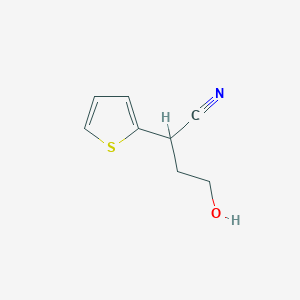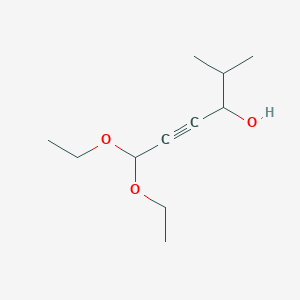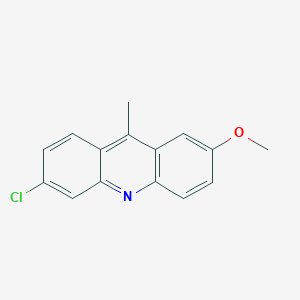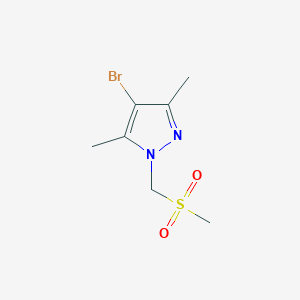
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, two methyl groups, and a methylsulfonyl methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrazole and bromine.
Bromination: The 3,5-dimethylpyrazole is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position of the pyrazole ring.
Methylsulfonylation: The brominated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Scientific Research Applications
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the methylsulfonyl methyl group.
3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Lacks the bromine atom.
4-chloro-3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Contains a chlorine atom instead of bromine.
Uniqueness
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methylsulfonyl methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C7H11BrN2O2S |
|---|---|
Molecular Weight |
267.15 g/mol |
IUPAC Name |
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O2S/c1-5-7(8)6(2)10(9-5)4-13(3,11)12/h4H2,1-3H3 |
InChI Key |
ARWGRYXCVGDMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CS(=O)(=O)C)C)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
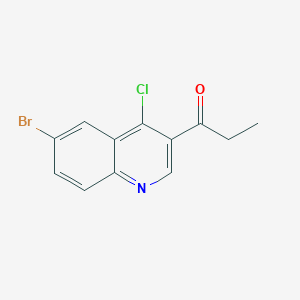

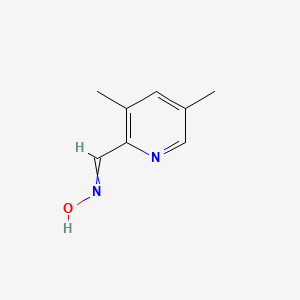
![4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carbonitrile](/img/structure/B8388152.png)
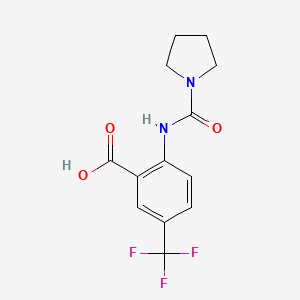
![tert-Butyl(2S)-2-[(4-nitrobenzoyl)amino]-propanoate](/img/structure/B8388162.png)
